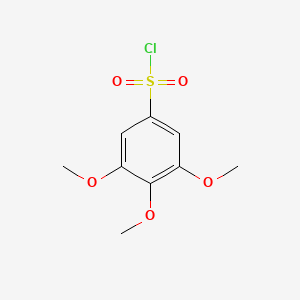

3,4,5-Trimethoxybenzenesulfonyl chloride

カタログ番号 B2558496

CAS番号:

39614-62-5

分子量: 266.69

InChIキー: MQSMMBMVEDEDQR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

3,4,5-Trimethoxybenzenesulfonyl chloride, also known as TMSCl or TMS, is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.69 .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzenesulfonyl chloride and its derivatives has been reported in several studies . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for evaluation of antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

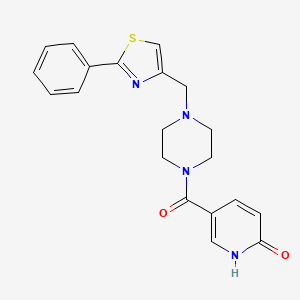

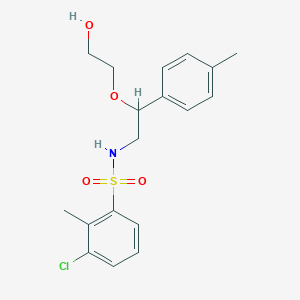

The molecular structure of 3,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring substituted with three methoxy groups and a sulfonyl chloride group .科学的研究の応用

Synthesis of 3,4,5-Trimethoxybenzenesulfonamides

- Scientific Field : Organic Chemistry

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of 3,4,5-trimethoxybenzenesulfonamides . These compounds were synthesized for biological screening .

- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid was prepared from 3,4,5-trimethoxyaniline according to the procedure of Meerwein .

- Results or Outcomes : The synthesis resulted in new 3,4,5-trimethoxybenzenesulfonamides .

Synthesis of Basic Esters of 3,4,5-Trimethoxybenzoic Acid

- Scientific Field : Pharmacology

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These compounds were evaluated for antihypertensive and local anesthetic activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs . No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats . All but one of the compounds tested exhibited some degree of local anesthetic activity .

Synthesis of New 3,4,5-Trimethoxybenzenesulfonamides

- Scientific Field : Organic Chemistry

- Application Summary : 3,4,5-Trimethoxybenzenesulfonyl chloride is used in the synthesis of new 3,4,5-trimethoxybenzenesulfonamides . These compounds were synthesized for biological screening .

- Methods of Application : The intermediate 3,4,5-trimethoxybenzenesulfonic acid was prepared from 3,4,5-trimethoxyaniline according to the procedure of Meerwein .

- Results or Outcomes : The synthesis resulted in new 3,4,5-trimethoxybenzenesulfonamides .

特性

IUPAC Name |

3,4,5-trimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMMBMVEDEDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzene-1-sulfonyl chloride | |

Synthesis routes and methods I

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3 h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

cuprous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

cuprous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

3h

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Citations

For This Compound

9

Citations

Some new 3,4,5‐trimethoxybenzenesulfonamides were synthesized for biological screening. The intermediate 3,4,5‐tri‐methoxybenzenesulfonic acid was unequivocally prepared from …

Number of citations: 7

onlinelibrary.wiley.com

Gallic acid (GA) is a natural and potent antioxidant which stimulates cancer cell apoptosis. However, its therapeutic use is limited due to poor oral permeability. In order to increase GA’s …

Number of citations: 0

kosmospublishers.com

A series of 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives were synthesized for the purpose of evaluating antiproliferative activity. Structure–activity relationships of the newly …

Number of citations: 10

chemistry-europe.onlinelibrary.wiley.com

Gallic acid (GA) is a naturally occurring polyphenol with a strong antioxidant capacity. GA stimulates the apoptosis of cancer cells, thereby suppressing cancer cell invasion. However, …

Number of citations: 3

iubmb.onlinelibrary.wiley.com

A CuI promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides/PPh3 has been explored. This reaction proceeded smoothly through an alkyl/aryl radical (generated …

Number of citations: 20

pubs.rsc.org

A new bunch of aryl sulfonyl linked isoxazol-(pyridin-4-yl)pyrazolo [1,5-a]pyrimidine compounds (11a–j) have been designed, developed and their structure were characterized by …

Number of citations: 4

www.sciencedirect.com

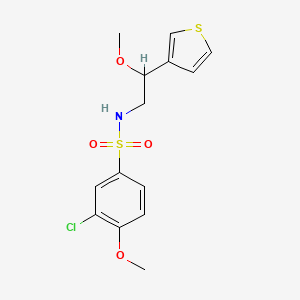

1-Benzoyl-2-alkyl piperazines are strong inhibitors of Group I and II secreted PLA 2 s. An improvement of their activity was obtained by replacing the amide function by a sulfamide and …

Number of citations: 60

www.sciencedirect.com

During the screening of novel platelet-activating factor (PAF) antagonists, we found that 1-(6-methoxy-3, 4-dihydro-2-naphthoyl)-4-(3, 4, 5-trimethoxybenzyl) piperazine and its 4-(3, 4, 5-…

Number of citations: 24

www.jstage.jst.go.jp

Two series of novel benzoimidazole sulfonamides as combretastatin A-4 analogs were synthesized. The cytotoxicities of the title compounds were evaluated against five different cancer …

Number of citations: 5

www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)

![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)